Captodiame hydrochloride

Descripción general

Descripción

Es un derivado de la difenhidramina y se ha sugerido para su uso en la prevención del síndrome de abstinencia a benzodiazepinas . El captodiame hidrocloruro es conocido por su capacidad de actuar sobre varios receptores en el cerebro, lo que contribuye a sus efectos terapéuticos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del captodiame hidrocloruro implica varios pasos clave:

Acilación de Friedel-Crafts: El éter n-butílico del tiofenol se acila con cloruro de benzoílo para producir la benzofenona correspondiente.

Reducción: La cetona se reduce utilizando zinc e hidróxido de sodio, seguido de tratamiento con ácido clorhídrico en éter para producir cloruro de benzhidrilo.

Desplazamiento: El halógeno en el cloruro de benzhidrilo se desplaza con tiourea, formando una sal de isotionio.

Hidrólisis: La sal de isotionio se hidroliza para producir el análogo de azufre del benzhidrol.

Alquilación: La sal sódica del análogo de azufre se alquila con N-(2-cloroetil)dimetilamina para producir captodiame.

Métodos de Producción Industrial

La producción industrial del captodiame hidrocloruro sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. Esto implica un control preciso de las condiciones de reacción, los procesos de purificación y el control de calidad para garantizar la consistencia y la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

El captodiame hidrocloruro experimenta diversas reacciones químicas, entre ellas:

Oxidación: El captodiame puede oxidarse bajo condiciones específicas, lo que lleva a la formación de sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el captodiame en sus derivados de tiol correspondientes.

Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, particularmente en los átomos de azufre, lo que lleva a varios derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se emplean reactivos como los haluros de alquilo o los cloruros de acilo en reacciones de sustitución.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados de tiol y varios análogos sustituidos de captodiame.

Aplicaciones Científicas De Investigación

Antidepressant Properties

Captodiame hydrochloride has been identified as a selective serotonin receptor ligand, specifically targeting the 5HT2c receptor. Research indicates its efficacy in treating symptoms associated with depression and affective disorders. A notable patent describes its potential to modulate growth factors in the brain, particularly glial cell line-derived neurotrophic factor (GDNF), which plays a crucial role in neuronal survival and differentiation .

Treatment of Benzodiazepine Withdrawal Syndrome

This compound has been studied for its role in preventing withdrawal symptoms associated with benzodiazepine discontinuation. A 2004 study suggested that it could mitigate withdrawal effects, providing a supportive treatment option for patients transitioning off benzodiazepines . This application is particularly relevant given the increasing concern regarding benzodiazepine dependency.

Cognitive Enhancement

In addition to its antidepressant effects, Captodiame has shown promise as a cognitive enhancer. Research indicates that it may improve cognitive performance and behavioral outcomes in patients with depression or cognitive impairments related to affective disorders . This dual action makes it a candidate for combination therapies aimed at improving both mood and cognitive function.

Clinical Case Studies

Several observational studies have documented the effects of this compound in clinical settings:

- Case Study 1 : An observational study highlighted a patient who experienced significant mood stabilization and cognitive improvement after incorporating Captodiame into their treatment regimen for major depressive disorder.

- Case Study 2 : Another case reported successful management of withdrawal symptoms in a patient transitioning off long-term benzodiazepine use, with Captodiame facilitating a smoother process .

Summary of Research Findings

The following table summarizes key findings from research studies regarding the applications of this compound:

Mecanismo De Acción

El captodiame hidrocloruro ejerce sus efectos a través de múltiples mecanismos:

Antagonismo del receptor 2C de 5-hidroxitriptamina: Bloquea el receptor 5-HT2C, que está involucrado en la regulación del estado de ánimo.

Agonismo del receptor intracelular no opioide sigma 1: Activa los receptores sigma-1, que juegan un papel en la neuroprotección y la modulación de la liberación de neurotransmisores.

Agonismo del receptor D3 de dopamina: Estimula los receptores D3 de dopamina, influyendo en el estado de ánimo y la ansiedad

Comparación Con Compuestos Similares

El captodiame hidrocloruro es único en comparación con otros antihistamínicos debido a sus interacciones específicas con los receptores y aplicaciones terapéuticas. Los compuestos similares incluyen:

Difenhidramina: Otro antihistamínico con propiedades sedantes, pero diferentes perfiles de unión a receptores.

Hidroxicina: Se utiliza para la ansiedad y la sedación, con una gama más amplia de interacciones con los receptores.

Ciproheptadina: Un antihistamínico con antagonismo adicional del receptor de serotonina.

El captodiame hidrocloruro destaca por sus acciones específicas sobre los receptores 5-HT2C, sigma-1 y D3 de dopamina, lo que lo convierte en un compuesto valioso tanto en investigación como en contextos terapéuticos.

Actividad Biológica

Captodiame hydrochloride, also known as captodiamine, is an antihistamine and a derivative of diphenhydramine. It has garnered attention for its sedative and anxiolytic properties, alongside its unique pharmacological profile involving various receptor interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and relevant research findings.

Captodiame functions primarily as a 5-HT2C receptor antagonist , while also acting as an agonist at sigma-1 and D3 dopamine receptors . This multifaceted interaction contributes to its biological effects, which include modulation of neurotransmitter release and influence on mood regulation.

- 5-HT2C Receptor Antagonism : This action is linked to the modulation of serotonin pathways, which may play a role in alleviating symptoms of anxiety and depression .

- Sigma-1 Receptor Agonism : Activation of this receptor is associated with neuroprotective effects and may enhance cognitive function .

- D3 Dopamine Receptor Agonism : This interaction could contribute to the antidepressant-like effects observed in animal studies .

Clinical Applications

This compound has been investigated for several clinical applications:

- Anxiolytic Effects : A study indicated that captodiame can effectively reduce withdrawal symptoms in patients discontinuing benzodiazepines, suggesting its potential as a substitute with lower dependency risks. In a randomized controlled trial involving 81 subjects, captodiame administration significantly reduced withdrawal symptoms compared to placebo (p < 0.0001) and improved overall vigilance and cognitive performance during treatment .

- Antidepressant Activity : Research has shown that captodiame increases brain-derived neurotrophic factor (BDNF) levels specifically in the hypothalamus, which may help mitigate stress-induced anhedonia . This unique action differentiates it from other antidepressants that typically affect broader brain regions.

Table 1: Summary of Key Studies on this compound

| Study | Objective | Methodology | Key Findings |

|---|---|---|---|

| Mercier-Guyon et al. (2004) | Evaluate efficacy in benzodiazepine withdrawal | Randomized controlled trial (81 subjects) | Significant reduction in withdrawal symptoms with captodiame (p < 0.0001) |

| PubMed Study (2004) | Investigate antidepressant effects | Animal model | Increased BDNF levels in the hypothalamus; improved mood-related behaviors |

| Captodiamine Patent (2009) | Assess use in affective disorders | Clinical observations | Effective in treating depression symptoms; modulates GDNF signaling |

Case Studies

In clinical settings, captodiame has been utilized for managing anxiety disorders and facilitating benzodiazepine withdrawal. Notable observations include:

- A patient cohort undergoing gradual benzodiazepine tapering reported fewer anxiety episodes when supplemented with captodiame compared to those receiving placebo.

- Long-term follow-up indicated sustained improvement in mood and cognitive function among patients treated with captodiame.

Propiedades

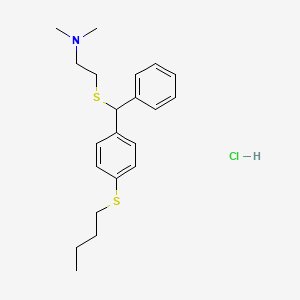

IUPAC Name |

2-[(4-butylsulfanylphenyl)-phenylmethyl]sulfanyl-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NS2.ClH/c1-4-5-16-23-20-13-11-19(12-14-20)21(24-17-15-22(2)3)18-9-7-6-8-10-18;/h6-14,21H,4-5,15-17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCZDPRPOLRNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920402 | |

| Record name | 2-({[4-(Butylsulfanyl)phenyl](phenyl)methyl}sulfanyl)-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904-04-1 | |

| Record name | Ethanamine, 2-[[[4-(butylthio)phenyl]phenylmethyl]thio]-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-({[4-(Butylsulfanyl)phenyl](phenyl)methyl}sulfanyl)-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Captodiame hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPTODIAME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I7N9PR9J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.